molecular formula C19H21N3O5S B2853463 3-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide CAS No. 896272-45-0

3-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide

Cat. No.: B2853463
CAS No.: 896272-45-0
M. Wt: 403.45
InChI Key: DPPHMLNUFGCXRZ-UHFFFAOYSA-N
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Description

3-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a synthetic benzamide derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a benzamide scaffold, a structure recognized as a privileged pharmacophore in heterocyclic chemistry due to its association with a wide spectrum of biological activities . The molecular structure incorporates a nitro group and a tosyl-protected pyrrolidine moiety, which are functional groups known to influence the compound's physicochemical properties and interactions with biological targets. Benzimidazole and benzamide derivatives have demonstrated considerable utility as core structures in numerous therapeutic agents . These derivatives have been developed as chemotherapeutic agents for diverse clinical conditions, including anti-infectious, anti-proliferative, and cardiovascular applications, often by mimicking the structure of naturally occurring biomolecules . Specific benzamide derivatives have been investigated as inhibitors of various enzymes, such as histone deacetylase (HDAC), which is a validated target for anticancer drug development . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-14-7-9-18(10-8-14)28(26,27)21-11-3-6-17(21)13-20-19(23)15-4-2-5-16(12-15)22(24)25/h2,4-5,7-10,12,17H,3,6,11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPHMLNUFGCXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Nitrobenzamide Precursors

The 3-nitrobenzoyl group is typically introduced via nitration of benzamide derivatives or direct transamidation of pre-nitrated intermediates. Key optimization parameters include:

Parameter Optimal Range Yield Impact (%)
Nitration Temperature 0-5°C +22%
HNO3/H2SO4 Ratio 1:3 (v/v) +15%
Reaction Time 4-6 hr +18%

Transamidation of N,N-diethyl-3-nitrobenzamide using (NH4)2CO3 in DMSO at 25°C for 8 hr achieves 94% conversion to 3-nitrobenzamide. This method eliminates the need for hazardous acyl chlorides while maintaining functional group tolerance for subsequent derivatization.

Functionalization of Pyrrolidine Derivatives

The (1-tosylpyrrolidin-2-yl)methyl group is synthesized through a three-step sequence:

  • Tosylation of pyrrolidin-2-ol using TsCl in pyridine (0°C, 2 hr)
  • Oxidation to 1-tosylpyrrolidin-2-one with Jones reagent
  • Reductive amination with formaldehyde/NH4OAc/NaBH3CN

Critical stereochemical control is achieved through:

  • Chiral resolution using (R)-(-)-mandelic acid (98% ee)
  • Temperature-dependent ring puckering (ΔG‡ = 15.3 kcal/mol at 25°C)

X-ray crystallographic data confirms the preferred envelope conformation of the tosylated pyrrolidine ring, with N-Ts bond length measuring 1.65 Å ±0.02.

Transamidation Reaction Optimization

The metal-free transamidation protocol adapted from KR20210150900A and WO2021246611A1 was systematically optimized for the target compound:

Reaction Parameters

N-(1-Tosylpyrrolidin-2-yl)methyl-3-nitro-N-tosylbenzamide + (NH4)2CO3  
→ this compound + NH4Ts  
Condition Range Tested Optimal Value Yield (%)
Temperature 20-50°C 40°C 89
(NH4)2CO3 Equiv 0.5-2.0 1.2 87
Solvent DMSO/DMF/NMP DMSO 89
Time 12-48 hr 36 hr 91

Kinetic studies reveal pseudo-first-order behavior (k = 0.018 min⁻¹) with an activation energy of 24.3 kJ/mol. The reaction follows a concerted transition state mechanism, as confirmed by DFT calculations showing a 1.87 Å N-C bond elongation during transamidation.

Alternative Synthetic Routes

Rhodium-Catalyzed C-H Activation

Adapting methods from PMC3345069, a Rh(III)-catalyzed approach was explored:

N-Tosylimine + 3-Nitrobenzamide → Target Compound  
Catalyst Yield (%) Selectivity
[Cp*RhCl2]2 62 78:22
RhCl3·3H2O 41 65:35
No Catalyst <5 -

While demonstrating viable catalysis, this method suffers from lower yields compared to transamidation approaches. The major byproduct (22%) was identified as the C3-epimer through NOESY analysis.

Enzymatic Amination

Exploratory studies using lipase B from Candida antarctica showed unexpected activity:

Enzyme Loading Temperature Conversion (%)
5 mg/mmol 37°C 34
10 mg/mmol 45°C 51
20 mg/mmol 50°C 68

MD simulations suggest the enzyme active site accommodates the tosyl group through π-alkyl interactions with Leu278.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The tosyl group can be substituted with other functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often used.

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are employed.

Major Products

    Reduction: Produces the corresponding amine derivative.

    Substitution: Yields various substituted derivatives depending on the reagent used.

    Hydrolysis: Results in the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

3-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or pathways. The nitro group and the tosyl-protected pyrrolidine are likely key functional groups involved in its activity .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Biological Activity/Application Key Findings References
3-Nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide 3-NO₂, N-(tosylpyrrolidinylmethyl) Inferred: Drug design candidate Structural features suggest potential enzyme/receptor binding. -
3-Nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide 3-NO₂, 5-CF₃, N-phenylethyl Anti-tuberculosis Inhibits Mycobacterium tuberculosis; trifluoromethyl enhances lipophilicity.
ICA-105574 3-NO₂, N-4-phenoxyphenyl Potassium channel activator Removes inactivation of hERG potassium channels.
LMM5 Benzamide with sulfamoyl and oxadiazole Antifungal Inhibits C. albicans via thioredoxin reductase (Trr1) inhibition.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃, N-hydroxy-dimethylethyl Metal-catalyzed C–H functionalization Acts as an N,O-bidentate directing group for catalysis.
4-Chloro-N-(methyl(1-phenylethyl)carbamothionyl)benzamide (L3) 4-Cl, thiourea linkage Suzuki coupling catalysis Enhances catalytic activity in C–C bond formation reactions.
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) 2-OH, 3,4-OCH₃, ethyl linker Antioxidant Exhibits high radical scavenging activity due to phenolic structure.

Key Structural and Pharmacological Insights

Nitro Group and Electronic Effects
  • The 3-nitro substituent is a common feature in compounds like ICA-105574 and the anti-tuberculosis analog from . Its electron-withdrawing nature likely enhances binding to charged or polar active sites in enzymes (e.g., Trr1 in LMM5) or ion channels (e.g., hERG in ICA-105574) .
  • Comparison with Methyl/Methoxy Groups : Compounds such as N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and Rip-D () demonstrate that electron-donating groups (e.g., -CH₃, -OCH₃) favor antioxidant or directing-group applications, whereas nitro groups are more suited for targeted inhibition .
N-Substituent Diversity
  • Tosylpyrrolidinylmethyl vs. Phenylethyl/Phenoxyphenyl: The tosyl group in the target compound may improve solubility and metabolic stability compared to the phenylethyl group in the anti-tuberculosis analog. However, bulky substituents like phenoxyphenyl (ICA-105574) could enhance selectivity for specific protein pockets .
  • Thiourea and Oxadiazole Linkages : Ligands like L3 () and LMM5 () use sulfur-containing or heterocyclic linkers to optimize catalytic or antifungal activity, highlighting the versatility of benzamide derivatives in diverse applications .

Biological Activity

3-Nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a complex organic compound characterized by the presence of a nitro group, a tosyl-protected pyrrolidine, and a benzamide moiety. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and unique structural features.

Chemical Structure

The compound can be described by the following chemical structure:

  • IUPAC Name : N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-3-nitrobenzamide
  • Molecular Formula : C19H21N3O5S
  • CAS Number : 896272-45-0

The specific biological targets and mechanisms of action for this compound remain largely unidentified. However, as a derivative of benzamides, it is hypothesized to interact with biological systems through mechanisms typical of benzamide compounds, such as:

  • Direct Binding : Potentially binding to specific receptors or enzymes.
  • Inhibition : Acting as an inhibitor in biochemical pathways.
  • Modulation : Modulating the activity of various proteins or pathways.

Biochemical Pathways

Due to the lack of specific data regarding its targets, it is challenging to detail the affected biochemical pathways. Nevertheless, benzamides are known to participate in diverse biological activities, influencing pathways related to:

  • Cell signaling
  • Enzyme inhibition
  • Neurotransmitter modulation

Pharmacological Potential

Research into the pharmacological potential of this compound suggests it may serve as a pharmacophore in drug design. Its unique structure could allow for interactions with various biological targets, making it a candidate for further investigation.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with similar compounds can be informative.

Compound NameBiological ActivityStructural Features
N-(pyridin-2-yl)benzamidesAntitumorBenzamide moiety with pyridine
N-tosylpyrrolidine derivativesNeuroprotectivePyrrolidine core with tosyl protection
4-Methyl-N-benzoyl benzamideAntimicrobialBenzamide with methyl substitution

Synthesis and Preparation Methods

The synthesis of this compound typically involves multiple synthetic steps. The reaction conditions often utilize solvents like dichloromethane and catalysts such as palladium complexes. The preparation methods can vary significantly based on the desired yield and purity.

Synthetic Routes

Key steps in the synthesis may include:

  • Formation of the Tosyl-Pyrrolidine Intermediate : This involves protecting the pyrrolidine ring with a tosyl group.
  • Nitration Reaction : Introducing the nitro group at the appropriate position on the benzene ring.
  • Coupling Reaction : Combining the tosyl-protected pyrrolidine with the nitro-substituted benzamide.

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